molecular formula C22H17ClN2O2S2 B2967595 (2E)-2-(BENZENESULFONYL)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-(PHENYLAMINO)PROP-2-ENENITRILE CAS No. 866347-07-1

(2E)-2-(BENZENESULFONYL)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-(PHENYLAMINO)PROP-2-ENENITRILE

Cat. No.: B2967595
CAS No.: 866347-07-1
M. Wt: 440.96
InChI Key: UFYGGZHYUGZJDT-QURGRASLSA-N
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Description

(2E)-2-(BENZENESULFONYL)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-(PHENYLAMINO)PROP-2-ENENITRILE is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a chlorophenylmethylsulfanyl group, and a phenylamino group attached to a prop-2-enenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(BENZENESULFONYL)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-(PHENYLAMINO)PROP-2-ENENITRILE typically involves multiple steps:

    Formation of the Benzenesulfonyl Group: This can be achieved by reacting benzene with sulfur trioxide and oleum to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using phosphorus pentachloride.

    Introduction of the Chlorophenylmethylsulfanyl Group: This step involves the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl sulfide.

    Formation of the Prop-2-enenitrile Backbone: This can be synthesized by the Knoevenagel condensation of benzaldehyde with malononitrile in the presence of a base such as piperidine.

    Coupling Reactions: The final step involves coupling the benzenesulfonyl chloride, 4-chlorobenzyl sulfide, and the prop-2-enenitrile backbone under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(BENZENESULFONYL)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-(PHENYLAMINO)PROP-2-ENENITRILE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-2-(BENZENESULFONYL)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-(PHENYLAMINO)PROP-2-ENENITRILE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-(PHENYLAMINO)PROP-2-ENENITRILE involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound can modulate signaling pathways by inhibiting or activating specific proteins, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(E)-3-anilino-2-(benzenesulfonyl)-3-[(4-chlorophenyl)methylsulfanyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2S2/c23-18-13-11-17(12-14-18)16-28-22(25-19-7-3-1-4-8-19)21(15-24)29(26,27)20-9-5-2-6-10-20/h1-14,25H,16H2/b22-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYGGZHYUGZJDT-QURGRASLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)/SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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